

Full NMR, IR, and mass spectrometry data for hydroxy alpha sanshool characterization.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydroxy alpha sanshool*

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Characterization of Hydroxy Alpha Sanshool: A Spectroscopic and Mechanistic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data used for the characterization of **hydroxy alpha sanshool**, a bioactive alkylamide found in Szechuan pepper. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols and a summary of its known signaling pathway.

Spectroscopic Data for Structural Elucidation

The structural confirmation of **hydroxy alpha sanshool**, with the molecular formula $C_{16}H_{25}NO_2$ and a molecular weight of 263.38 g/mol, is achieved through a combination of spectroscopic techniques.^[1] The data presented below has been compiled from published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. The 1H and ^{13}C NMR data for **hydroxy alpha sanshool** are summarized in the tables below.

Table 1: 1H NMR Spectroscopic Data for **Hydroxy Alpha Sanshool** (DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.25	ddd	15.2, 10.5, 1.0	H-3
6.55	dd	15.0, 10.5	H-4
6.30	m	H-7, H-8, H-9, H-10	H-2
6.05	d	15.2	
5.80	m	H-5, H-6	
4.35	t	5.5	OH
3.10	d	5.5	H-1'
2.80	m	H-11	H-4', H-5'
1.10	s		

Table 2: ^{13}C NMR Spectroscopic Data for **Hydroxy Alpha Sanshool** (DMSO- d_6)

Chemical Shift (δ) ppm	Carbon Atom Assignment
165.8	C-1
147.6	C-3
135.2	C-5
134.0	C-8
133.9	C-10
130.6	C-6
129.9	C-7
129.5	C-9
122.4	C-4
119.0	C-2
69.8	C-2'
50.1	C-1'
32.3	C-11
27.0	C-4', C-5'
20.8	C-12

Infrared (IR) Spectroscopy

While a specific experimental spectrum for **hydroxy alpha sanshool** is not readily available in the searched literature, the characteristic IR absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for **Hydroxy Alpha Sanshool**

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400 (broad)	O-H (Alcohol)	Stretching
~3300 (broad)	N-H (Amide)	Stretching
~3030	=C-H (Alkenyl)	Stretching
2960-2850	-C-H (Alkyl)	Stretching
~1670	C=O (Amide I)	Stretching
~1630	C=C (Alkenyl)	Stretching
~1540	N-H (Amide II)	Bending

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the elemental composition of **hydroxy alpha sanshool**.

Table 4: High-Resolution Mass Spectrometry Data for **Hydroxy Alpha Sanshool**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	264.1958	264.1958
[M+Na] ⁺	286.1778	286.1778

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the general procedures for obtaining the spectroscopic data for **hydroxy alpha sanshool**.

NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of purified **hydroxy alpha sanshool** is dissolved in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on the concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs available on the spectrometer software are used. Key parameters such as the number of increments in the indirect dimension and mixing times are optimized to obtain good resolution and correlation signals.

IR Spectroscopy

- Sample Preparation: The KBr pellet method is commonly used for solid samples. A small amount of **hydroxy alpha sanshool** (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of

4000-400 cm^{-1} .

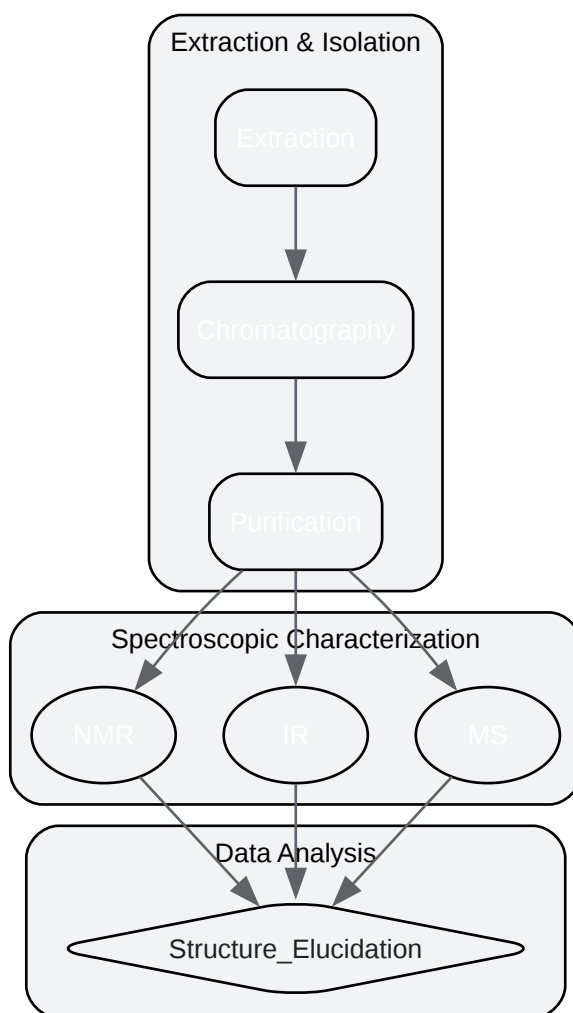
Mass Spectrometry

- **Sample Preparation:** A dilute solution of **hydroxy alpha sanshool** is prepared in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:** The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument is operated in positive ion mode to detect protonated molecules ($[\text{M}+\text{H}]^+$) and sodium adducts ($[\text{M}+\text{Na}]^+$).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **hydroxy alpha sanshool**.

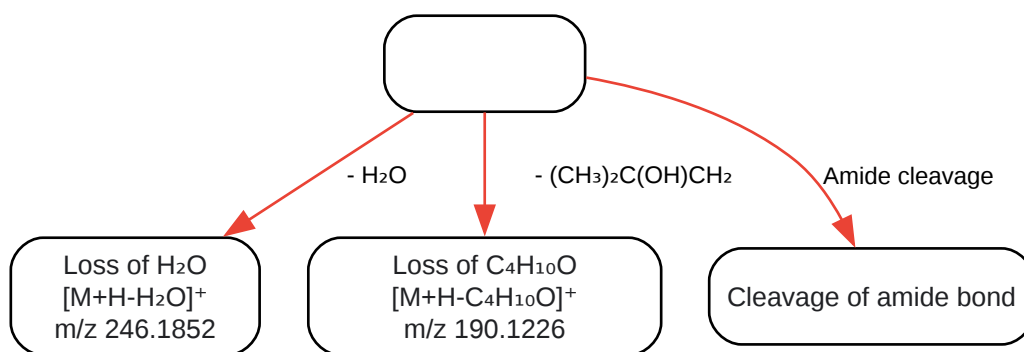


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Caption: General workflow for the isolation and spectroscopic characterization of **hydroxy alpha sanshool**.

Mass Spectrometry Fragmentation

A plausible fragmentation pathway for **hydroxy alpha sanshool** in positive ion mode ESI-MS/MS is depicted below. The initial protonation would likely occur on the amide oxygen or nitrogen.

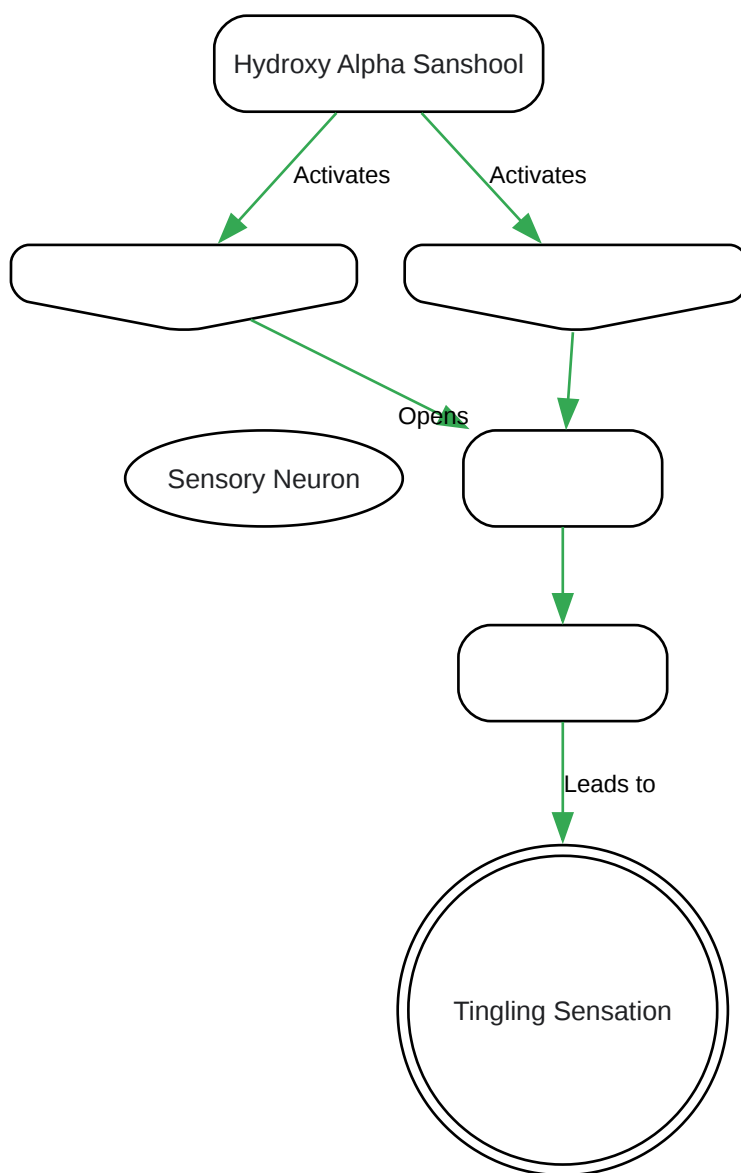


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Caption: Proposed ESI-MS/MS fragmentation pathway for protonated **hydroxy alpha sanshool**.

Signaling Pathway

Hydroxy alpha sanshool is known to activate the transient receptor potential (TRP) channels TRPV1 and TRPA1, which are involved in sensory perception.



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Caption: Signaling pathway of **hydroxy alpha sanshool** activating TRPV1 and TRPA1 channels in sensory neurons.

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References

- 1. Hydroxy-Alpha-Sanshool | C₁₆H₂₅NO₂ | CID 10084135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Full NMR, IR, and mass spectrometry data for hydroxy alpha sanshool characterization.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12432079#full-nmr-ir-and-mass-spectrometry-data-for-hydroxy-alpha-sanshool-characterization]

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